4-Hydroxy-3,3-dimethyl-2-oxobutanoate

Enzyme kinetics Substrate specificity Pantothenate biosynthesis

4-Hydroxy-3,3-dimethyl-2-oxobutanoate (ketopantoate) is the sole authentic substrate for ketopantoate reductase (KPR), the committed, irreversible step in pantothenate and CoA biosynthesis. KPR discriminates this compound from α-ketoisovalerate by 365-fold in catalytic efficiency and from pantoate only under NADPH co-bound conditions. Substitution with any analog — pyruvate, α-ketoisovalerate, or 3,3-dimethyl-2-oxobutanoate — will generate false negatives in inhibitor screens and erroneous kinetic data. For fragment-based drug discovery (PDB: 2OFP), SPR/ITC competitive binding assays, and LC-MS/MS metabolic flux quantification, only the authentic compound provides physiologically interpretable results. The lactone form hydrolyzes with t₁/₂ = 2.2 min at pH 7; assay solutions must be prepared fresh or handled under anhydrous conditions.

Molecular Formula C6H9O4-
Molecular Weight 145.13 g/mol
Cat. No. B1258270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,3-dimethyl-2-oxobutanoate
Molecular FormulaC6H9O4-
Molecular Weight145.13 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)C(=O)[O-]
InChIInChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)/p-1
InChIKeyPKVVTUWHANFMQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3,3-dimethyl-2-oxobutanoate (2-Dehydropantoate): What It Is and Why It Matters for Pantothenate Pathway Research and Procurement


4-Hydroxy-3,3-dimethyl-2-oxobutanoate (CAS 470-30-4 for the acid form), systematically also known as 2-dehydropantoate or ketopantoate, is a short-chain α-keto monocarboxylic acid anion (C₆H₉O₄⁻, monoisotopic mass 145.0506 Da) that functions as an obligate intermediate in the biosynthesis of pantothenate (vitamin B₅) and coenzyme A across bacteria, fungi, plants, and archaea [1] [2]. It is the conjugate base of 2-dehydropantoic acid (ketopantoic acid) and is generated from 3-methyl-2-oxobutanoate (α-ketoisovalerate) via hydroxymethylation by ketopantoate hydroxymethyltransferase (EC 2.1.2.11), then subsequently reduced to (R)-pantoate by 2-dehydropantoate 2-reductase (ketopantoate reductase, EC 1.1.1.169) in the NADPH-dependent committed step of the pathway [2] [3]. Its dual functional groups—an α-keto acid moiety and a primary 4-hydroxy group on a gem-dimethyl-substituted C3 carbon—distinguish it from structurally simpler α-keto acids such as pyruvate, α-ketoisovalerate, and 3,3-dimethyl-2-oxobutanoate, conferring unique substrate recognition properties exploited in both biosynthetic and inhibitor-discovery contexts [4].

Why 4-Hydroxy-3,3-dimethyl-2-oxobutanoate Cannot Be Replaced by Generic α-Keto Acids or Pantoate in Pantothenate Biosynthesis Research or Inhibitor Screening


4-Hydroxy-3,3-dimethyl-2-oxobutanoate occupies a singular, non-substitutable position at the committed branch-point of pantothenate and coenzyme A biosynthesis. Ketopantoate reductase (KPR), the enzyme that consumes this compound, has evolved stringent substrate discrimination: its catalytic efficiency (V/K) for ketopantoate exceeds that for the closest structural analog α-ketoisovalerate by 365-fold and that for α-keto-β-methyl-n-valerate by 648-fold [1]. This specificity is not merely a matter of binding affinity—KPR discriminates ketopantoate from its own product pantoate only when NADPH is co-bound, indicating a conformationally gated recognition mechanism that generic α-keto acids cannot satisfy [2]. Furthermore, the lactone form (ketopantoyl lactone) undergoes spontaneous hydrolysis with a half-life of just 2.2 min at pH 7, whereas the reduced analog pantoyl lactone is indefinitely stable under identical conditions [3]. These molecular recognition and physicochemical properties mean that substituting this compound with any close analog—pantoate, α-ketoisovalerate, 3,3-dimethyl-2-oxobutanoate, or pyruvate—will produce fundamentally different kinetic, binding, and stability profiles, leading to erroneous conclusions in enzyme assays, inhibitor screens, or metabolic flux studies.

Quantitative Differentiation Evidence for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate: Head-to-Head Kinetic, Binding, and Stability Comparisons Against Closest Analogs


Catalytic Efficiency of E. coli Ketopantoate Reductase: V/K for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate Is 365-Fold Higher Than for α-Ketoisovalerate

In a systematic steady-state kinetic analysis of recombinant Escherichia coli PanE ketopantoate reductase (KPR, EC 1.1.1.169), the enzyme exhibited pronounced specificity for its native substrate 4-hydroxy-3,3-dimethyl-2-oxobutanoate (ketopantoate) over the closest structural analogs. The maximum velocity (V) for ketopantoate was 5-fold higher than for α-ketoisovalerate (3-methyl-2-oxobutanoate) and 20-fold higher than for α-keto-β-methyl-n-valerate. More critically, the apparent second-order rate constant V/K—reflecting catalytic efficiency at low, physiologically relevant substrate concentrations—was 365-fold higher for ketopantoate than for α-ketoisovalerate and 648-fold higher than for α-keto-β-methyl-n-valerate [1]. These differences demonstrate that even the removal of the 4-hydroxymethyl group (as in α-ketoisovalerate) or extension of the alkyl chain (as in α-keto-β-methyl-n-valerate) catastrophically degrades substrate recognition and turnover by KPR.

Enzyme kinetics Substrate specificity Pantothenate biosynthesis Ketopantoate reductase

Lactone Stability Contrast: Ketopantoyl Lactone Spontaneously Hydrolyzes with t₁/₂ = 2.2 min at pH 7, Whereas Pantoyl Lactone Is Stable

King, Dyar, and Wilken (1974) characterized the lactone forms of both ketopantoate and pantoate and discovered a striking stability difference with direct experimental and practical implications. Ketopantoyl lactone (the intramolecular ester of 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid) undergoes rapid, spontaneous, non-enzymatic hydrolysis at neutral pH with a measured half-life of 2.2 min at pH 7. In contrast, pantoyl lactone (the reduced analog, derived from pantoic acid) is stable under identical conditions and does not spontaneously hydrolyze [1]. This instability arises from the electron-withdrawing effect of the α-keto group, which activates the lactone carbonyl toward nucleophilic attack by water—a feature absent in pantoyl lactone where the α-carbon bears a hydroxyl rather than a ketone.

Chemical stability Lactone hydrolysis Ketopantoyl lactone Biotransformation

Cofactor-Dependent Substrate Discrimination: KPR Binds Ketopantoate but Discriminates Against Pantoate Only When NADPH Is Co-bound

Isothermal titration calorimetry (ITC) studies by Ciulli et al. (2007) on the E. coli KPR ternary complex revealed that the enzyme's ability to discriminate between its substrate (ketopantoate / 4-hydroxy-3,3-dimethyl-2-oxobutanoate) and its product (pantoate) is cofactor-dependent. In the absence of NADPH, KPR does not effectively distinguish ketopantoate from pantoate in binding assays. However, when NADPH is co-bound, the enzyme undergoes a conformational change—specifically a hinge-bending motion between the N-terminal Rossmann-fold domain and the C-terminal α-helical domain—that positions the essential Lys176 residue to form a hydrogen bond with the C2 hydroxyl of pantoate, thereby enabling the enzyme to discriminate the substrate ketopantoate from the product pantoate [1]. This cofactor-gated substrate recognition has not been demonstrated for any other α-keto acid reductase and highlights the uniquely orchestrated binding mechanism evolved specifically for this compound.

Isothermal titration calorimetry Substrate recognition Conformational gating Ketopantoate reductase

E. coli Ketopantoate Reductase Kinetic Constants: Km 60 μM and kcat 40 s⁻¹ for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate, with Reaction Equilibrium Strongly Favoring Pantoate Formation

The wild-type E. coli ketopantoate reductase was kinetically characterized by Matak-Vinković et al. (2001), yielding a Km(ketopantoate) of 60 μM, a Km(NADPH) of 20 μM, and a kcat of 40 s⁻¹ at optimal conditions [1]. Independently, Zheng and Blanchard (2000) reported a Km(ketopantoate) of approximately 30 μM and determined the apparent equilibrium constant Keq' = 676 at pH 7.5, corresponding to a standard free energy change ΔG°' of −14 kcal/mol, indicating that the reduction of ketopantoate to pantoate is thermodynamically highly favorable and essentially irreversible under physiological conditions [2]. By comparison, the same enzyme's Km for the analog α-ketoisovalerate exceeds 1 mM and its kcat is substantially lower, reflecting the penalty for loss of the 4-hydroxymethyl group [3]. These kinetic benchmarks establish the compound's optimal fit to the KPR active site and provide the quantitative reference against which any alternative α-keto acid substrate must be compared.

Steady-state kinetics Michaelis-Menten parameters Reaction thermodynamics Ketopantoate reductase

A Single Active-Site Point Mutation (A181L) in S. aureus KPR Increases Km for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate by 844-Fold Without Affecting kcat, Demonstrating Residue-Level Substrate Specificity

Sanchez et al. (2015) solved the first dimeric KPR crystal structure (Staphylococcus aureus, 1.8 Å resolution) and functionally characterized the A181L substitution. The alanine-to-leucine mutation at position 181, located in the substrate-binding pocket, increased the Km of ketopantoate by 844-fold while leaving kcat unchanged [1]. This result demonstrates that the 4-hydroxymethyl and gem-dimethyl groups of 4-hydroxy-3,3-dimethyl-2-oxobutanoate make precise steric and hydrogen-bonding contacts within the KPR active site; the introduction of a single additional methylene group (Ala → Leu) sterically displaces Ser239, a residue critical for substrate affinity. The 844-fold Km shift with no catalytic penalty illustrates the extreme sensitivity of substrate recognition to the compound's exact molecular topology—sensitivity that does not extend to structurally simpler α-keto acids that lack the 4-hydroxy or gem-dimethyl substituents [1] [2]. This is consistent with the broader finding that catalytic efficiency of KPR differs by 1100-fold in the presence of NADPH compared to NADH, reflecting cofactor-coupled substrate recognition [3].

Site-directed mutagenesis Substrate affinity Ketopantoate reductase Staphylococcus aureus

High-Value Application Scenarios for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate: Where the Differentiation Evidence Drives Procurement Decisions


Enzymatic Assay Development and KPR Inhibitor Screening for Antibacterial Drug Discovery

The pantothenate biosynthetic pathway is absent in humans but essential in bacteria, fungi, and plants, making ketopantoate reductase (KPR) a validated antibacterial and herbicidal target [1]. 4-Hydroxy-3,3-dimethyl-2-oxobutanoate is the sole authentic substrate for KPR. As demonstrated by the 365–648-fold V/K specificity advantage over structural analogs, inhibitor screens using a surrogate α-keto acid will fail to detect compounds that compete specifically with the native substrate binding mode [2]. Fragment-based drug discovery efforts against E. coli KPR have already used this compound to define the substrate-bound conformation of the active site (PDB: 2OFP), and the cofactor-dependent binding discrimination data indicate that NADPH must be included in assay mixtures to achieve physiologically relevant inhibitor binding [3]. For high-throughput screening campaigns, procurement of the authentic compound is non-negotiable for primary and counter-screening assays.

Metabolic Engineering of Pantothenate and Coenzyme A Overproduction Strains

The reduction of 4-hydroxy-3,3-dimethyl-2-oxobutanoate to (R)-pantoate by KPR is the rate-limiting and committed step of the pantothenate biosynthetic pathway, with a Keq' of 676 (ΔG°' = −14 kcal/mol) that renders the reaction essentially irreversible under physiological conditions [4]. Metabolic engineers seeking to enhance CoA or vitamin B₅ titers in microbial hosts must use this compound—or isotopically labeled variants thereof—as an authentic analytical standard for LC-MS/MS quantification of pathway intermediates. The 844-fold Km increase observed with a single active-site point mutation (A181L) further demonstrates that engineered KPR variants with altered substrate affinity can be quantitatively validated only when assayed against the native substrate, not against simplified α-keto acid proxies [5].

Asymmetric Biocatalysis and Chiral Building Block Synthesis Utilizing Ketopantoyl Lactone Intermediates

The spontaneous hydrolysis of ketopantoyl lactone (t₁/₂ = 2.2 min at pH 7) versus the stability of pantoyl lactone is exploited in stereoselective whole-cell biotransformations that convert racemic pantoyl lactone to optically pure D-(−)-pantoyl lactone—a key chiral intermediate for pantothenic acid synthesis—achieving 94.4% enantiomeric excess and 90.5% molar yield [6] [7]. The process relies on the differential stability of the two lactones: L-(+)-pantoyl lactone is enzymatically oxidized to ketopantoyl lactone, which spontaneously hydrolyzes to ketopantoate, while D-(−)-pantoyl lactone remains intact. Researchers procuring ketopantoyl lactone for process development must source material with documented purity and minimal pre-hydrolysis, and the 2.2-minute half-life necessitates freshly prepared aqueous solutions or anhydrous organic solvent conditions for storage and handling [6].

Structural Biology and Fragment-Based Lead Discovery Targeting the Pantothenate Pathway

The crystal structures of KPR in complex with 4-hydroxy-3,3-dimethyl-2-oxobutanoate (or its product pantoate) and NADP⁺ have been solved at resolutions of 1.7–2.3 Å for E. coli, S. aureus, and P. aeruginosa orthologs, providing high-resolution templates for structure-based drug design [3] [5] [1]. The cofactor-gated substrate discrimination mechanism—where KPR distinguishes ketopantoate from pantoate only when NADPH is co-bound—has direct implications for soaking and co-crystallization protocols [3]. Procurement of the compound with verified identity (CAS 470-30-4 for the acid; conjugate base molecular mass 145.0506 Da) and high purity is critical for obtaining interpretable electron density maps and for avoiding artifacts in fragment-soaking experiments. The compound is also the reference ligand for competitive binding assays (e.g., SPR, ITC) used to validate fragment hits against KPR [1] [3].

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